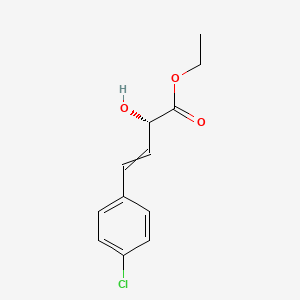
ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate typically involves the esterification of (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond in the but-3-enoate moiety can be reduced to form a saturated ester.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of ethyl (2S)-4-(4-chlorophenyl)-2-oxobut-3-enoate.
Reduction: Formation of ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybutanoate.
Substitution: Formation of ethyl (2S)-4-(4-methoxyphenyl)-2-hydroxybut-3-enoate or ethyl (2S)-4-(4-ethoxyphenyl)-2-hydroxybut-3-enoate.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2S)-4-(4-methoxyphenyl)-2-hydroxybut-3-enoate
- Ethyl (2S)-4-(4-ethoxyphenyl)-2-hydroxybut-3-enoate
- Ethyl (2S)-4-(4-bromophenyl)-2-hydroxybut-3-enoate
Uniqueness
Ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s specific stereochemistry (2S) can influence its interaction with biological targets, potentially leading to unique pharmacological effects.
Eigenschaften
CAS-Nummer |
830319-50-1 |
|---|---|
Molekularformel |
C12H13ClO3 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
ethyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-8,11,14H,2H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
KHPKHLYVBLYBOY-NSHDSACASA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C=CC1=CC=C(C=C1)Cl)O |
Kanonische SMILES |
CCOC(=O)C(C=CC1=CC=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
![2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine](/img/structure/B14227098.png)
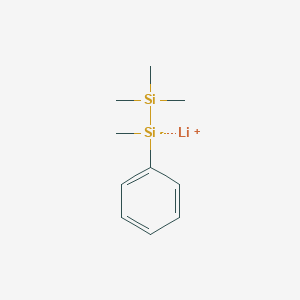
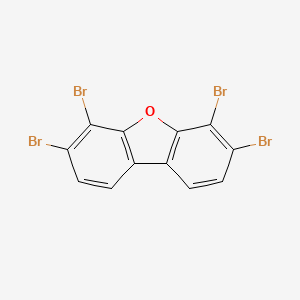
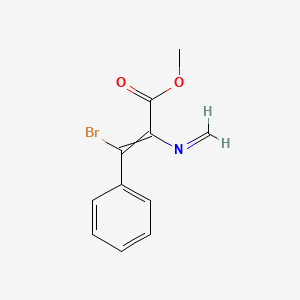
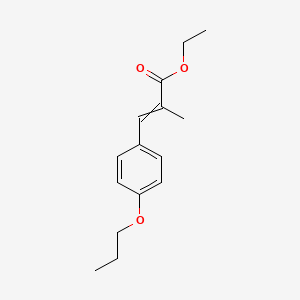
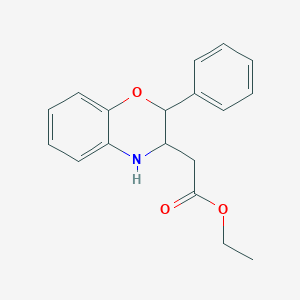
![3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole](/img/structure/B14227116.png)
![5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14227120.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]propanamide](/img/structure/B14227127.png)
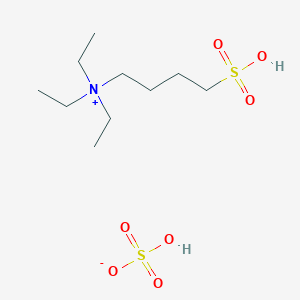
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14227148.png)
![1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol](/img/structure/B14227149.png)
